alpha-d-Mannofuranoside, methyl

Carbohydrate Chemistry Stereoselective Synthesis Glycosylation

Methyl α-D-mannofuranoside (CAS 56654-39-8) is a synthetic methyl glycoside of D-mannose, distinguished by its five-membered furanose ring structure rather than the more thermodynamically stable six-membered pyranose form. This fundamental structural divergence imparts unique chemical reactivity and stereoelectronic properties that are not replicated by the common methyl α-D-mannopyranoside.

Molecular Formula C7H14O6
Molecular Weight 194.18 g/mol
CAS No. 56654-39-8
Cat. No. B12284720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-d-Mannofuranoside, methyl
CAS56654-39-8
Molecular FormulaC7H14O6
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1C(C(C(O1)C(CO)O)O)O
InChIInChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3
InChIKeyZSQBOIUCEISYSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl α-D-Mannofuranoside (CAS 56654-39-8): A Definitive Guide to the Thermodynamically Distinct Furanose Scaffold for Precision Synthesis


Methyl α-D-mannofuranoside (CAS 56654-39-8) is a synthetic methyl glycoside of D-mannose, distinguished by its five-membered furanose ring structure rather than the more thermodynamically stable six-membered pyranose form [1]. This fundamental structural divergence imparts unique chemical reactivity and stereoelectronic properties that are not replicated by the common methyl α-D-mannopyranoside. As a kinetically accessible but thermodynamically less favored isomer, it serves as a critical building block for the synthesis of complex glycoconjugates, oligosaccharides containing furanosyl residues, and specialized derivatives, where its distinct ring geometry dictates reaction outcomes [2].

Why Methyl α-D-Mannopyranoside Cannot Substitute for the Furanoside Isomer


Interchanging methyl α-D-mannofuranoside with its pyranoside analog is chemically invalid due to profound differences in ring size, conformational dynamics, and thermodynamic stability [1]. The furanoside's five-membered ring introduces greater ring strain and distinct spatial orientations of hydroxyl groups compared to the six-membered pyranoside ring, directly impacting reactivity in glycosylation reactions, regioselectivity in protection/deprotection steps, and binding affinity to carbohydrate-active enzymes [2]. The kinetic and thermodynamic profiles governing their formation and interconversion are fundamentally different; for instance, the furanoside is the kinetic product in Fischer glycosidation but is disfavored at equilibrium, whereas the pyranoside is the thermodynamically stable end-product [1]. Any synthetic protocol optimized for the furanoside will fail or yield different products if the pyranoside is inadvertently used, making the selection of the correct ring form a non-negotiable procurement decision.

Quantitative Evidence of Differentiation for Methyl α-D-Mannofuranoside Procurement


Kuhn Methylation Yields an Unparalleled 99:1 α-Selectivity for Methyl α-D-Mannofuranoside

The Kuhn methylation of 2,3:5,6-di-O-isopropylidene-D-mannofuranose directly yields methyl 2,3:5,6-di-O-isopropylidene-α-D-mannofuranoside with an exceptionally high α-selectivity of 99:1 over its β-anomer [1]. This contrasts sharply with alkylation of the corresponding sodio-derivative, which provides a 10:1 ratio in favor of the β-anomer [1]. This quantitative stereochemical control is a critical differentiator for end-users who require a specific anomer for downstream applications.

Carbohydrate Chemistry Stereoselective Synthesis Glycosylation

Unambiguous Regioselectivity Pattern Dictates Differential Reactivity at Hydroxyl Groups

The relative reactivity of hydroxyl groups in methyl α-D-mannofuranoside follows a specific and quantifiable order of HO-2 >> HO-6 > HO-3 > HO-5, as determined by partial methylation studies and GLC-MS analysis [1]. This defined hierarchy of nucleophilicity is a direct consequence of the furanose ring's three-dimensional structure and is distinct from that of methyl α-D-mannopyranoside.

Regioselective Protection Synthetic Methodology Analytical Chemistry

Thermodynamic Instability vs. Unreactive Nature: A Unique Energetic Profile Among Monosaccharides

Ab initio calculations confirm that non-sulfated furanosides are universally less thermodynamically stable than their pyranoside counterparts. However, mannose is identified as the only exception among common hexoses to be unreactive in the acid-promoted pyranoside-into-furanoside (PIF) rearrangement [1]. This means that while the furanoside form of mannose is thermodynamically disfavored, it is kinetically stable towards rearrangement under conditions that would convert other pyranosides.

Physical Organic Chemistry Computational Chemistry Rearrangement Mechanisms

Validated Application Scenarios for Methyl α-D-Mannofuranoside Based on Structural Differentiation


Synthesis of Oligosaccharides Containing Mannofuranosyl Residues

The target compound is the definitive starting material for synthesizing oligosaccharides containing mannofuranose units, such as those found in bacterial cell walls or fungal polysaccharides. The 99:1 α-selectivity achievable through Kuhn methylation [1] ensures that the glycosyl donor is obtained with the correct anomeric configuration, a prerequisite for stereocontrolled glycosylation. The predictable hydroxyl group reactivity [2] further streamlines the installation of orthogonal protecting groups, enabling the convergent assembly of complex glycans.

Preparation of 6-C-Alkyl and 6-Deoxy Mannofuranose Derivatives

Methyl α-D-mannofuranoside is a crucial precursor for generating 6-C-alkyl-6-deoxy-α-D-mannofuranoside derivatives via a 5,6-cyclic sulfate intermediate [1]. The inherent kinetic stability of the mannofuranose ring towards rearrangement [2] ensures that the furanose scaffold remains intact during the harsh conditions of cyclic sulfate formation and subsequent nucleophilic ring-opening with organolithium reagents. This enables the synthesis of a class of modified sugars not easily accessible from the more stable pyranoside form.

Selective Derivatization for Advanced Intermediates

The defined hierarchy of hydroxyl group reactivity (HO-2 >> HO-6 > HO-3 > HO-5) [1] makes methyl α-D-mannofuranoside an ideal scaffold for synthesizing selectively protected or functionalized mannose derivatives. For example, the high reactivity of the C-2 hydroxyl group can be exploited to introduce a leaving group for subsequent glycosylation, or to install a protecting group orthogonal to those on C-3 and C-5. This regiocontrol is a direct consequence of the furanose ring's conformation and is a key advantage over the pyranoside analog for accessing specific substitution patterns.

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